molecular formula C12H4Br2N2O2 B3037783 3,8-Dibromo-1,10-phenanthroline-5,6-dione CAS No. 602331-25-9

3,8-Dibromo-1,10-phenanthroline-5,6-dione

Cat. No.: B3037783
CAS No.: 602331-25-9
M. Wt: 367.98 g/mol
InChI Key: IFZAYEPOLKDKNV-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Substituted 1,10-Phenanthroline (B135089) Derivatives

Substituted 1,10-phenanthroline derivatives represent a broad and important class of organic compounds, widely recognized for their excellent coordination capabilities with a vast range of metal ions. bldpharm.com The rigid, planar structure of the phenanthroline core, combined with its bidentate nitrogen chelation site, makes it a privileged ligand in coordination chemistry. rsc.org The properties and applications of these derivatives can be finely tuned by introducing various substituents at different positions on the phenanthroline ring system.

The subject of this article, 3,8-Dibromo-1,10-phenanthroline-5,6-dione, is a notable member of this family due to its dual functionalization. The dione (B5365651) group at the 5 and 6 positions introduces an o-quinonoid moiety, which not only influences the electronic properties of the molecule but also provides an additional reactive site for condensation reactions. jcchems.com This is in contrast to many other phenanthroline derivatives that are functionalized only on the peripheral pyridine (B92270) rings.

Furthermore, the bromine atoms at the 3 and 8 positions are particularly significant. Brominated 1,10-phenanthroline derivatives are known for their enhanced reactivity, with the bromine atoms serving as effective leaving groups for various cross-coupling reactions. This allows for the synthesis of more complex, tailored ligands and extended π-conjugated systems through reactions such as Suzuki-Miyaura and Sonogashira couplings. Thus, the combination of the dione functionality and the reactive bromine atoms makes this compound a uniquely versatile building block within the broader landscape of substituted phenanthrolines.

Overview of Scholarly Interest in the Chemical Compound's Reactivity and Utility

Scholarly interest in this compound is primarily centered on its utility as a strategic intermediate in the synthesis of more complex molecules and materials. Its identity as a ketone-containing organic compound underscores its role in preparative chemistry.

A significant area of research focuses on leveraging its reactive sites for the construction of novel organic and organometallic structures. The dione functionality can undergo condensation reactions, for instance with diamines, to form new heterocyclic rings fused to the phenanthroline core. jcchems.com This reactivity provides a pathway to novel ligand systems with extended conjugation and potentially different coordination properties.

The bromine atoms at the 3 and 8 positions are key to its utility in organic synthesis. These positions are amenable to a variety of cross-coupling reactions, which are fundamental transformations in modern organic chemistry. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, and other functional groups. This synthetic flexibility is crucial for the development of molecules with tailored electronic, photophysical, and material properties. For example, derivatives of 3,8-dibromo-1,10-phenanthroline (B9566) have been used to create π-conjugated polymers and as a core for the synthesis of hyperbranched molecules.

Current Research Frontiers and Strategic Importance in Emerging Technologies

The unique structural features of this compound make it a compound of strategic importance in the development of advanced materials for emerging technologies. Its potential applications are rooted in the properties of the more complex molecules and materials that can be synthesized from it.

One of the most promising research frontiers is in the field of materials science, particularly for organic electronics. Derivatives of 3,8-dibromo-1,10-phenanthroline have shown tunable photoluminescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs). The ability to systematically modify the structure through cross-coupling reactions at the bromine positions allows for the fine-tuning of the emission color and efficiency of these materials.

In the realm of coordination chemistry, this compound serves as a precursor to sophisticated ligands for functional metal complexes. The resulting metal complexes have potential applications in catalysis, owing to the well-known redox activity of phenanthroline-metal complexes. The ability to form stable complexes with a variety of transition metals opens up avenues for the design of new catalysts for a range of chemical transformations.

Furthermore, the use of this compound in the synthesis of hyperbranched polymers and as a core for constructing complex molecular architectures highlights its importance in macromolecular chemistry. These complex structures are of interest for a variety of applications, including as advanced coatings, rheology modifiers, and in drug delivery systems. The continued exploration of the reactivity of this compound is expected to lead to the development of new materials with novel properties and functions, further solidifying its strategic importance in the landscape of advanced chemical research.

Chemical Compound Data

Table 1: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₄Br₂N₂O₂
Molecular Weight 367.98 g/mol
CAS Number 602331-25-9

Table 2: Synthesis of this compound

StepReactantsReagents/ConditionsProductYield
11,10-Phenanthroline monohydrateSulfur dichloride, Pyridine, 1-Chlorobutane, Bromine, Reflux3,8-Dibromo-1,10-phenanthroline50%
23,8-Dibromo-1,10-phenanthrolinePotassium bromide, Sulfuric acid, Nitric acid, RefluxThis compound98%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dibromo-1,10-phenanthroline-5,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZAYEPOLKDKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3,8 Dibromo 1,10 Phenanthroline 5,6 Dione

Established Synthetic Pathways Towards 3,8-Dibromo-1,10-phenanthroline-5,6-dione

The preparation of this compound is predominantly achieved through a sequential process involving the halogenation of the 1,10-phenanthroline (B135089) core, followed by oxidation.

Multi-Step Bromination and Subsequent Oxidation Protocols from 1,10-Phenanthroline Precursors

The most conventional and well-documented synthesis of this compound commences with the bromination of 1,10-phenanthroline monohydrate. This initial step yields 3,8-dibromo-1,10-phenanthroline (B9566). The reaction is typically carried out using bromine in the presence of sulfur dichloride and pyridine (B92270) in a suitable solvent like 1-chlorobutane. The mixture is heated under reflux to facilitate the dibromination at the 3 and 8 positions of the phenanthroline scaffold. Following the bromination, the intermediate is isolated and purified, often by column chromatography, with reported yields around 50%.

The subsequent and final step is the oxidation of 3,8-dibromo-1,10-phenanthroline to the target dione (B5365651). This transformation is efficiently accomplished using a strong oxidizing mixture of sulfuric acid and nitric acid, with potassium bromide often added to the reaction mixture. The reaction proceeds under reflux conditions and, after workup and purification, affords this compound in a high yield of approximately 98%.

Table 1: Two-Step Synthesis of this compound

Step Reactants Reagents Conditions Product Yield (%)
1. Bromination 1,10-Phenanthroline monohydrate Bromine, Sulfur dichloride, Pyridine Reflux in 1-chlorobutane, 6 hours 3,8-dibromo-1,10-phenanthroline 50
2. Oxidation 3,8-dibromo-1,10-phenanthroline Sulfuric acid, Nitric acid, Potassium bromide Reflux, 1 hour This compound 98

Catalytic Approaches in Directed Halogenation of Phenanthroline Scaffolds

While the multi-step synthesis is effective, research into more direct and efficient catalytic methods for the halogenation of aromatic C-H bonds is an active area. Copper-catalyzed halogenation has emerged as a viable strategy for various heteroarenes. These methods often employ a copper catalyst in conjunction with a directing group to achieve regioselectivity. For instance, copper(II) halides have been used to catalyze the selective halogenation of certain heterocyclic systems.

In the context of phenanthroline scaffolds, while direct catalytic C-H bromination to selectively yield the 3,8-dibromo derivative is not as commonly reported as the classical methods, the principles of directed halogenation are relevant. It is noteworthy that 1,10-phenanthroline itself is frequently utilized as a ligand in such catalytic systems, highlighting its strong coordinating ability which could potentially be exploited for self-directed halogenation with appropriate catalyst design.

Advanced Functionalization and Derivatization Strategies

The bromine atoms at the 3 and 8 positions of this compound are prime handles for further molecular elaboration through cross-coupling reactions, enabling the construction of complex architectures such as conjugated polymers.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly relevant for the derivatization of aryl halides like this compound.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a robust method for creating biaryl linkages. This reaction has been successfully employed to synthesize phenanthroline-based polymers. The reaction of 3,8-dibromo-1,10-phenanthroline derivatives with corresponding boronic acids, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0), can yield 3,8-diaromatic-1,10-phenanthroline molecules.

When bifunctional monomers are used, such as a diboronic acid, this methodology can be extended to produce polymers. The Suzuki-Miyaura route is often favored for polymerization reactions involving bifunctional reactants because it can proceed efficiently without leading to undesirable side reactions like homocoupling, which can be a significant issue in other coupling methods. A study demonstrated the efficient synthesis of a complex molecule from 3,8-dibromo-1,10-phenanthroline and a diethynyl compound via a Suzuki-Miyaura pathway, achieving a 74% yield without polymerization. This highlights the utility of this reaction for creating well-defined, extended phenanthroline-based structures.

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a primary method for synthesizing arylalkynes. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

However, when applying the Sonogashira coupling to bifunctional substrates like 3,8-dibromo-1,10-phenanthroline and a dialkyne, significant limitations arise. A major challenge is the propensity for polymerization to occur uncontrollably. This is because the alkynyl copper complex is present in small equilibrium concentrations, and this can lead to homocoupling of the alkyne, especially in the presence of air and the copper(I) catalyst.

In a direct comparison for the synthesis of 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline, the Sonogashira coupling of 3,8-dibromo-1,10-phenanthroline with 3,5-diethynylheptyloxybenzene resulted in an intractable polymer. In contrast, the Suzuki-Miyaura approach for the same target molecule was successful. This underscores a key limitation of the Sonogashira reaction for the controlled synthesis of discrete, non-polymeric structures from di-functionalized phenanthrolines.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Bifunctional Phenanthrolines

Coupling Reaction Key Features Advantages for Phenanthroline Derivatization Limitations for Bifunctional Systems
Suzuki-Miyaura Couples organoboron compounds with organohalides. High efficiency, good functional group tolerance, less prone to homocoupling. Requires synthesis of organoboron reagents.
Sonogashira Couples terminal alkynes with organohalides. Direct method for introducing alkyne functionalities. Prone to polymerization and homocoupling, especially with bifunctional substrates.

Phosphonylation Reactions Facilitated by Photoredox Catalysis

The introduction of phosphonate (B1237965) groups into the 1,10-phenanthroline core can significantly alter its electronic properties and coordination behavior. Photoredox catalysis has emerged as a powerful tool for the formation of carbon-phosphorus (C-P) bonds under mild, transition-metal-free conditions.

In a study investigating the phosphonylation of bromo-substituted 1,10-phenanthrolines, the reaction of 3,8-dibromo-1,10-phenanthroline was attempted. The reaction was carried out using Eosin Y as a photocatalyst in a mixture of dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) (DCM), with triethyl phosphite (B83602) (P(OEt)₃) as the phosphonating agent and N,N-diisopropylethylamine (DIPEA) as a base, under blue light irradiation (450 nm) at 30°C in an argon atmosphere. Due to the poor solubility of 3,8-dibromo-1,10-phenanthroline in DMSO, dichloromethane was added to the reaction mixture. Despite achieving complete conversion of the starting material, the desired phosphonylation products were not detected in the reaction mixture. This outcome suggests that under these specific photoredox conditions, alternative reaction pathways may be dominant for this particular substrate.

Table 1: Reaction Conditions for Photoredox-Catalyzed Phosphonylation of 3,8-Dibromo-1,10-phenanthroline

ParameterCondition
Substrate 3,8-Dibromo-1,10-phenanthroline
Photocatalyst Eosin Y (15 mol%)
Solvent DMSO/DCM
Phosphonating Agent P(OEt)₃ (3-6 equiv.)
Base DIPEA (2.2-4.4 equiv.)
Light Source 30 W blue LEDs (450 nm)
Temperature 30 °C
Atmosphere Argon
Outcome Complete conversion of starting material, no desired phosphonylation product detected

Carbon-Nitrogen Bond Cross-Coupling Reactions for Heterocycle Formation

Carbon-nitrogen (C-N) bond cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are pivotal methods for the synthesis of nitrogen-containing heterocyclic compounds. While specific examples of C-N cross-coupling reactions directly on this compound are not extensively documented in the reviewed literature, the reactivity of the closely related 3,8-dibromo-1,10-phenanthroline in other cross-coupling reactions, such as Suzuki and Sonogashira couplings, suggests its potential as a substrate for C-N bond formation. nasa.gov

The presence of bromine atoms at the 3 and 8 positions provides reactive sites for palladium- or copper-catalyzed amination reactions. These reactions would involve the coupling of this compound with various amines or N-heterocycles to generate extended, nitrogen-rich architectures. The dione functionality at the 5 and 6 positions could potentially influence the reactivity of the C-Br bonds and may require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve the desired heterocycle formation.

Condensation Reactions for Pyrazinophenanthrolines and Other Extended Systems

The dione moiety of this compound is a versatile functional group for the construction of larger, fused heterocyclic systems through condensation reactions. A common and effective method involves the reaction of the dione with diamines to form pyrazine-fused phenanthroline derivatives.

A general synthetic route to obtain pyrazino[2,3-f] nasa.govnih.gov-phenanthroline ligands involves the condensation reaction between a 1,10-phenanthroline-5,6-dione (B1662461) and a diamine, such as ethylenediamine (B42938). This type of reaction can be extended to this compound to synthesize 2,9-dibromo-dipyrid[3,2-a:2',3'-c]phenazine.

In a specific example, this compound is reacted with ethylenediamine in tetrahydrofuran (B95107) (THF) at room temperature. After stirring for one hour, the solvent is removed, and the residue is washed with methanol. This procedure leads to the formation of the corresponding pyrazinophenanthroline derivative. This transformation provides a straightforward method to introduce a pyrazine (B50134) ring, which can further be functionalized or used to coordinate with metal centers, leading to the formation of complex supramolecular structures.

Table 2: Condensation Reaction of this compound with Ethylenediamine

Reactant 1Reactant 2SolventTemperatureProduct
This compoundEthylenediamineTHFRoom Temperature2,9-Dibromo-dipyrid[3,2-a:2',3'-c]phenazine

Synthesis of Polymeric Systems Incorporating 3,8-Dibromo-1,10-phenanthroline Units

The bifunctional nature of 3,8-dibromo-1,10-phenanthroline makes it an excellent monomer for the synthesis of π-conjugated polymers. These polymers are of interest for their potential applications in organic electronics, sensing, and catalysis.

Poly(1,10-phenanthroline-3,8-diyl) has been synthesized through the dehalogenation polycondensation of 3,8-dibromo-1,10-phenanthroline using a zerovalent nickel complex. This method effectively creates a polymer chain by forming carbon-carbon bonds at the 3 and 8 positions of the phenanthroline units. The resulting polymer was found to have a molecular weight of 6800 and exhibited electrochemical activity, being reduced at E(pa) = 2.24 V vs Ag/Ag+.

While this specific polymerization starts from 3,8-dibromo-1,10-phenanthroline, the methodology highlights the utility of the dibromo-phenanthroline core in creating polymeric materials. It is conceivable that a similar polymerization strategy could be applied to monomers derived from this compound after suitable modification or protection of the dione functionality, leading to polymers with tailored electronic and coordination properties.

Coordination Chemistry and Metallosupramolecular Architectures Involving 3,8 Dibromo 1,10 Phenanthroline 5,6 Dione

Ligand Design Principles and Metal Ion Complexation

The molecular structure of 3,8-Dibromo-1,10-phenanthroline-5,6-dione is uniquely designed for versatile metal ion complexation. The foundational 1,10-phenanthroline (B135089) core is a classic bidentate N,N'-chelating agent, renowned for forming stable five-membered rings with a wide array of metal ions. The addition of bromine atoms at the 3 and 8 positions and an o-quinone moiety at the 5 and 6 positions introduces multiple functionalities that enhance its coordination capabilities and potential applications.

The key design principles are:

N,N'-Chelation Site: The two nitrogen atoms at the 1 and 10 positions provide the primary and most robust site for metal coordination, a characteristic feature of phenanthroline-based ligands.

O,O'-Chelation Site: The dione (B5365651) group introduces a secondary coordination site, allowing for O,O'-chelation with another metal center or binding to the same metal ion in a different coordination mode. frontiersin.org This dual-site capability makes it a valuable building block for constructing heterometallic or polymetallic architectures. rsc.org

Reactive Bromine Atoms: The bromine substituents serve as functional handles. They are effective leaving groups, enabling further molecular elaboration through cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings. jcchems.com This allows for the synthesis of more complex, tailored ligands with specific steric and electronic properties designed for advanced materials.

Electronic Tuning: The inductive electron-withdrawing effect of the bromine atoms and the dione group reduces the electron density of the aromatic system. This modification influences the redox potential of the ligand and the resulting metal complexes, which is crucial for applications in catalysis and electrochemistry.

The versatile coordination sites of this compound make it a promising ligand for a variety of transition metals. While specific studies on this exact compound are not extensively documented, its behavior can be inferred from its parent molecules.

Ruthenium: Ruthenium(II) complexes with substituted 1,10-phenanthroline ligands are widely studied for their favorable photophysical and redox properties. For instance, the complex tris(3,8-dibromo-1,10-phenanthroline)ruthenium(II), [Ru(3,8-Br₂-phen)₃]²⁺, has been synthesized for use in supramolecular assemblies. Furthermore, Ru(II) arene complexes using the non-brominated 1,10-phenanthroline-5,6-dione (B1662461) ligand have demonstrated significant biological activity. mdpi.comnih.gov

Copper and Silver: Copper(II) and Silver(I) complexes with 1,10-phenanthroline-5,6-dione have been identified as potent antimicrobial agents. nih.gov Studies on Cu(phendione)₃₂ and [Ag(phendione)₂]ClO₄ show that complexation enhances their biological activity compared to the free ligand. frontiersin.orgnih.gov These complexes have been shown to interact with double-stranded DNA, suggesting a potential mechanism for their antimicrobial action. nih.gov

Palladium: The bromine atoms on the phenanthroline ring serve as ideal sites for palladium-catalyzed cross-coupling reactions, which are used to synthesize more elaborate ligands from the 3,8-dibromo-1,10-phenanthroline (B9566) precursor. jcchems.com

Cadmium and Zinc: The 3,8-disubstituted phenanthroline framework is a viable scaffold for constructing coordination polymers with d¹⁰ metals like cadmium(II) and zinc(II). For example, a derivative, 3,8-diimidazol-1,10-phenanthroline, has been used with a chiral auxiliary ligand to form homochiral coordination polymers with these metals. acs.org

This compound possesses multiple coordination sites, leading to diverse structural possibilities. The parent ligand, 1,10-phenanthroline-5,6-dione, is known to exhibit several coordination modes:

N,N'-Bidentate Chelation: The most common mode, where the two nitrogen atoms bind to a single metal center. wikipedia.org

O,O'-Bidentate Chelation: The two oxygen atoms of the dione moiety coordinate to a metal. rsc.org

N,N',O,O'-Bridging Ligand: The ligand can bridge two different metal centers, with one coordinating to the nitrogen atoms and the other to the oxygen atoms. This has been observed in bimetallic complexes. rsc.org

A one-dimensional coordination polymer of silver(I) with 1,10-phenanthroline-5,6-dione demonstrates this flexibility, where the ligand bridges silver atoms through both its nitrogen and oxygen donors. nih.gov Furthermore, studies on derivatives like 3,8-diimidazol-1,10-phenanthroline show that the ligand can adopt different molecular conformations upon complexation, highlighting its structural flexibility in forming complex architectures. acs.org

Synthesis and Characterization of Discrete Metal Complexes and Coordination Polymers

The synthesis of the ligand This compound is a multi-step process. It begins with the bromination of 1,10-phenanthroline to yield 3,8-dibromo-1,10-phenanthroline. This intermediate is then oxidized using a mixture of sulfuric and nitric acid to produce the final dione product with a high yield. guidechem.com

The subsequent synthesis of metal complexes would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of coordination polymers often employs hydrothermal or solvothermal methods, where the ligand and metal salt are heated for an extended period to facilitate the growth of crystalline structures. jocpr.comresearchgate.netnih.gov

Characterization of the resulting complexes and polymers relies on a suite of analytical techniques:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the ligand structure, while Infrared (IR) spectroscopy can indicate coordination to the metal by showing shifts in the vibrational frequencies of the C=N and C=O bonds.

X-ray Crystallography: This is the definitive method for determining the precise three-dimensional structure of crystalline complexes, revealing bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the chemical formula and stoichiometry of the synthesized compounds. mdpi.com

Influence of Metal-Ligand Interactions on Electronic and Photophysical Properties

The electronic and photophysical properties of phenanthroline-based ligands are significantly altered upon coordination with transition metals. While specific data for this compound complexes are not widely reported, the principles are well-established from related systems.

Coordination to a metal center, particularly with d-block metals like Ruthenium(II), typically introduces new electronic transitions, most notably metal-to-ligand charge transfer (MLCT) bands in the visible region of the spectrum. These MLCT transitions are often responsible for the strong luminescence observed in many Ruthenium(II)-polypyridine complexes. jcchems.com

Computational studies on related 3,8-disubstituted-1,10-phenanthroline derivatives show that the substituents have a profound impact on the molecular geometry and the HOMO-LUMO gap, which in turn governs the electronic absorption and emission properties. jcchems.com The electron-withdrawing nature of the bromine atoms and the dione functionality in this compound would be expected to lower the energy of the ligand's π* orbitals, leading to a red-shift in the absorption and emission spectra of its metal complexes compared to those with unsubstituted phenanthroline.

Development of Homochiral Coordination Polymers

The development of homochiral coordination polymers is a significant goal in materials science for applications in asymmetric catalysis and enantioselective separations. The 3,8-disubstituted phenanthroline scaffold has proven to be a suitable platform for creating such materials.

In a notable study, a derivative synthesized from 3,8-dibromo-1,10-phenanthroline was used to construct homochiral coordination polymers with Cadmium(II) and Zinc(II). acs.org Chirality was introduced into the system by using d-camphoric acid as an auxiliary chiral ligand. The resulting structures were complex 2D and 3D polymers where the phenanthroline-based ligand adopted different conformations and coordination modes. This work demonstrates that the C₂ symmetry of the 3,8-disubstituted phenanthroline backbone is well-suited for the transmission of chirality throughout a polymeric network. Although this example does not use the dione derivative, it establishes a clear precedent for using the 3,8-dibromo-1,10-phenanthroline framework in the rational design of homochiral materials.

Applications of 3,8 Dibromo 1,10 Phenanthroline 5,6 Dione in Advanced Materials and Optoelectronics

Precursor Role in the Fabrication of π-Conjugated Systems and Polymers

3,8-Dibromo-1,10-phenanthroline (B9566), a closely related precursor to the dione (B5365651), is instrumental in the synthesis of π-conjugated polymers. Specifically, it is used to create Poly(1,10-phenanthroline-3,8-diyl) (PPhen) through dehalogenation polycondensation reactions, often utilizing a zerovalent nickel complex as a catalyst. researchgate.net This process involves the coupling of monomer units at the 3 and 8 positions, facilitated by the bromine atoms which act as effective leaving groups. The resulting polymer, PPhen, possesses a stiff structure and notable electron-accepting properties due to the nitrogen atoms in the phenanthroline core. researchgate.net

The dione variant, 3,8-Dibromo-1,10-phenanthroline-5,6-dione, serves as a key intermediate in preparing functionalized monomers for such polymerization processes. guidechem.com The reactive bromine sites are ideal for Suzuki-Miyaura and Sonogashira coupling reactions, enabling the introduction of various aromatic substituents. jcchems.com This functionalization is critical for tuning the properties of the resulting polymers. For instance, attaching different aromatic arms to the phenanthroline core allows for precise control over the polymer's electronic and optical characteristics. jcchems.com

Table 1: Polymerization Methods and Resulting Systems
Precursor CompoundPolymerization/Coupling MethodResulting Polymer/SystemKey Properties
3,8-Dibromo-1,10-phenanthrolineDehalogenation Polycondensation (with Ni(0) complex)Poly(1,10-phenanthroline-3,8-diyl) (PPhen)Stiff structure, Enhanced electron-accepting properties. researchgate.net
3,8-Dibromo-1,10-phenanthrolineSuzuki-Miyaura Couplingπ-Conjugated Polymers with Aromatic Side ChainsTunable electronic and photophysical properties. researchgate.net
5,6-Dibromo-1,10-phenanthrolineYamamoto Coupling PolymerizationPoly(1,10-phenanthroline-5,6-diyl)sπ-stacked, helical conformation. researchgate.net

Development of Optoelectronic Materials with Tunable Properties

The 1,10-phenanthroline (B135089) scaffold is a cornerstone in the development of optoelectronic materials, and the 3,8-dibromo-5,6-dione derivative is a strategic starting point for creating materials with finely tuned properties. The properties of ligands based on 1,10-phenanthroline and their metal complexes are highly dependent on the nature and position of substituents. researchgate.net By leveraging the reactivity of the bromine atoms, a wide variety of functional groups can be attached to the phenanthroline core, altering its electronic structure.

Computational studies using Density Functional Theory (DFT) have shown that adding aromatic substituents at the 3 and 8 positions leads to a non-coplanar arrangement between the substituent and the central phenanthroline core due to steric hindrance. jcchems.com This twisting has significant implications for the degree of electronic conjugation. Furthermore, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be systematically adjusted. Research on 3,8-diaromatic-1,10-phenanthrolines demonstrates that as the size of the fused aromatic ring in the substituent increases (e.g., from phenyl to pyrenyl), the HOMO-LUMO gap decreases. jcchems.com This tunability is essential for designing materials for specific applications, such as in organic light-emitting diodes (OLEDs).

Table 2: Influence of Substituents on Electronic Properties of 3,8-Disubstituted-1,10-phenanthrolines
Substituent at 3,8-PositionsKey FindingImpact on Properties
Aromatic Arms (Phenyl, Naphthyl, Anthryl, Pyrenyl)HOMO-LUMO gap diminishes as the number of fused rings in the substituent increases. jcchems.comTunable absorption and emission spectra. jcchems.com
Alkyl GroupsImproves solubility and tunes photoluminescence to the blue region of the spectrum. researchgate.netEnhanced processability and specific color emission. researchgate.net
Electron-withdrawing/releasing groupsSystematically modifies redox potentials and photophysical characteristics in Ru(II) complexes. rsc.orgFine-tuning of optical and electronic behavior for sensors or solar cells. rsc.orgnih.gov

Design of Fluorescent Derivatives and Luminescent Materials

The rigid and planar structure of the 1,10-phenanthroline unit makes it an excellent platform for designing fluorescent and luminescent materials. researchgate.net The ease of functionalization of this compound allows for precise control over the photophysical behavior of the resulting molecules and their metal complexes. researchgate.net

Derivatives of 3,8-dibromo-1,10-phenanthroline have been shown to exhibit tunable photoluminescence. For example, the synthesis of poly(2-alkyl-1,10-phenanthroline-3,8-diyl)s, derived from alkylated 3,8-dibromo-1,10-phenanthroline monomers, results in polymers that emit blue light, with emission peaks ranging from 389-421 nm. researchgate.net The absorption and emission properties are dependent on the electronic interaction between the substituents and the phenanthroline core. jcchems.com In molecules with anthryl and pyrenyl substituents, the emissive π-π* excited states show more charge transfer character, making them sensitive to solvent polarity. jcchems.com Furthermore, these molecules demonstrate the capacity for photosensitizing singlet oxygen generation, indicating a significant evolution from a singlet excited state to a triplet excited state upon excitation. jcchems.com The dione functionality on the phenanthroline core can be converted into a new heterocyclic system, such as dipyrido[3,2-a:2',3'-c]phenazine, which forms the basis for a new series of chelating agents that can form luminescent complexes. semanticscholar.org

Integration into Supramolecular Assemblies for Functional Architectures

1,10-phenanthroline and its derivatives are renowned for their role as versatile building blocks in supramolecular chemistry. nih.gov Their ability to form stable complexes with a wide range of metal ions is fundamental to the construction of intricate and functional molecular architectures like rotaxanes and catenanes. nih.gov

The 3,8-dibromo-1,10-phenanthroline framework is particularly useful in this context. The bromine atoms provide reactive handles for constructing more complex ligands. For example, the complex tris(3,8-dibromo-1,10-phenanthroline)ruthenium(II), denoted as [Ru(3,8-Br₂-phen)₃]²⁺, has been synthesized specifically for its potential use as a cross-linking core in larger supramolecular structures. The dione group in this compound adds another dimension for creating functional assemblies. The reaction of 1,10-phenanthroline-5,6-dione (B1662461) with amino acids can form phenanthroline–oxazine and pyrido-phenanthrolin-7-one products, which are capable of metal coordination, thereby offering novel routes to functional supramolecular systems. researchgate.net

Electrochemical Investigations and Redox Behavior of 3,8 Dibromo 1,10 Phenanthroline 5,6 Dione and Its Derivatives

Cyclic Voltammetry Studies of Ligands and their Metal Complexes

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of 1,10-phenanthroline-5,6-dione (B1662461) (phendione) derivatives and their metal complexes. researchgate.net Studies on phendione-based ligands reveal their capacity to undergo sequential reduction by two electrons, first to a semiquinone radical anion and then to a diamagnetic catecholate. researchgate.net

Metal complexes incorporating phenanthroline ligands are well-known for their redox activity. For instance, ruthenium(II) complexes with substituted 1,10-phenanthroline (B135089) ligands are studied for their favorable electrochemical and photophysical properties. The complex tris(3,8-dibromo-1,10-phenanthroline)ruthenium(II), denoted as [Ru(3,8-Br₂-phen)₃]²⁺, has been synthesized, and its electrochemical properties are a key area of investigation, typically involving stable, reversible oxidation of the central ruthenium atom. Similarly, copper complexes with phenanthroline ligands display rich electrochemical behavior, which is crucial for their application in catalysis and other fields. frontiersin.org The complexation of metal ions to the phenanthroline core can cause significant downfield shifts in proton signals in NMR spectroscopy, indicating electronic changes that also manifest in their electrochemical profiles.

The electrochemical properties of copper and cobalt complexes with the unsubstituted 1,10-phenanthroline-5,6-dione (PD) have been investigated in phosphate (B84403) buffer solutions across a pH range of 2 to 9 using cyclic voltammetry. researchgate.net These studies provide a foundational understanding of how metal coordination impacts the redox behavior of the dione (B5365651) moiety. For example, the addition of DNA to a solution of Tris(1,10-phenanthroline)cobalt(III) causes a considerable decrease in the peak currents of the CV waves, indicating interaction between the complex and the DNA molecule. utexas.edu

Analysis of Reduction and Oxidation Potentials and Electron Transfer Mechanisms

The redox potentials of 1,10-phenanthroline-5,6-dione and its derivatives are strongly dependent on factors such as pH and metal coordination. researchgate.net The unsubstituted phendione ligand can be reduced in a two-electron, two-proton process in acidic solutions. researchgate.net The reduction potentials for the free ligand to its semiquinone radical anion (pd⁻•) and subsequently to the catecholate (pd²⁻) have been reported as -0.85 V and -1.71 V vs Fc⁺/Fc, respectively. researchgate.net

The electrochemical reduction of these compounds can be complex; on shorter time scales, such as those used in cyclic voltammetry, fewer than two electrons may be consumed in the reduction, with the electron deficit being pH-dependent. researchgate.net Complexation with metal ions like Os(II) or Ni(II) can also produce an electron deficit in the electrochemical reduction of the dione. researchgate.net

In metal complexes, redox processes can be centered on the metal ion, the ligand, or both. For instance, in ruthenium(II) complexes with phenanthroline-dione ligands, stable and reversible oxidation of the ruthenium center is often observed. In a study of a related 1,10-phenanthroline-5,6-diimine (Phendiimine) compound, an oxidation peak was observed at +0.2 V and a reduction peak at -0.8 V versus a reference electrode, demonstrating that the molecule is electroactive and can undergo both oxidation and reduction. nih.gov The electron transfer mechanism is influenced by the specific metal ion and the surrounding chemical environment. semanticscholar.org

Table 1: Representative Redox Potentials of 1,10-Phenanthroline-5,6-dione

SpeciesProcessPotential (V)Reference Electrode
phendione (pd)pd + e⁻ ↔ pd⁻•-0.85Fc⁺/Fc
pd⁻•pd⁻• + e⁻ ↔ pd²⁻-1.71Fc⁺/Fc
PhendiimineOxidation+0.2Not Specified
PhendiimineReduction-0.8Not Specified

This table is generated based on data for the parent phendione and a diimine derivative to illustrate typical redox potentials. researchgate.netnih.gov

Electrochemical Properties in Enzyme-Mediated Systems and Biosensor Development

The unique electrochemical properties of 1,10-phenanthroline-5,6-dione have led to its use in biosensor development. researchgate.net The phendione-based layer can act as a conductor, facilitating electron transfer in enzyme-based systems. researchgate.net This makes it a suitable redox mediator, capable of accepting electrons from an enzyme and shuttling them to an electrode surface. researchgate.net

An example is the development of an amperometric glucose biosensor using glucose oxidase (GOx) and 1,10-phenanthroline-5,6-dione (PD) on a modified graphite (B72142) rod electrode. researchgate.net The electrode demonstrates good electrocatalytic activity, indicating efficient electron transfer between the enzyme and the electrode via the PD mediator. researchgate.net The interaction between GOx and the PD mediator was confirmed by UV-Vis spectroscopy. researchgate.net

Furthermore, 1,10-phenanthroline can be electrochemically oxidized to the highly redox-active 1,10-phenanthroline-5,6-dione, which can then be confined on an electrode surface. nih.gov This modified electrode, upon complexing with copper ions, shows catalytic activity for the hydrogen peroxide reduction reaction, a process relevant to many biosensing applications. nih.gov The ability of these compounds to mediate electron transfer makes them valuable components in the design of electrochemical biosensors.

Relationship Between Substituent Effects and Electrochemical Characteristics

The introduction of substituents onto the 1,10-phenanthroline-5,6-dione framework significantly influences its electrochemical properties. The nature and position of these substituents can alter the electron density of the molecule, thereby shifting its reduction and oxidation potentials. researchgate.net

In the case of 3,8-dibromo-1,10-phenanthroline-5,6-dione, the bromine atoms at the 3 and 8 positions act as electron-withdrawing groups. This electron-withdrawing nature affects the electronic properties of the phenanthroline core. Generally, electron-withdrawing substituents make the reduction of a molecule easier (occur at a less negative potential) and its oxidation harder (occur at a more positive potential). rsc.org Therefore, the bromine substituents in this compound are expected to raise the redox potential of the dione moiety compared to the unsubstituted parent compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of 3,8-Dibromo-1,10-phenanthroline-5,6-dione by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the phenanthroline framework. Due to the molecule's C₂ symmetry, two distinct signals are anticipated. The protons at positions 2 and 9 (H-2, H-9) and the protons at positions 4 and 7 (H-4, H-7) would each give rise to a doublet. The electron-withdrawing effects of the adjacent nitrogen atoms, the dione (B5365651) moiety at positions 5 and 6, and the bromine atoms at positions 3 and 8 would significantly influence the chemical shifts of these protons, typically causing them to appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms in the molecule. The spectrum for this compound would display signals for the twelve unique carbon atoms of the dibrominated phenanthroline-dione core. Notably, the carbons directly bonded to the bromine atoms (C-3 and C-8) are expected to show a characteristic upfield shift due to the heavy atom effect of bromine. Conversely, the carbonyl carbons of the dione group (C-5 and C-6) would resonate at a significantly downfield chemical shift, characteristic of ketone functionalities. The remaining aromatic carbons would exhibit shifts influenced by their proximity to the nitrogen atoms and the electron-withdrawing dione and bromo substituents. For the parent compound, 1,10-phenanthroline-5,6-dione (B1662461), ¹³C NMR data has been reported, providing a basis for comparison. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound This table is predictive and based on known substituent effects on the 1,10-phenanthroline (B135089) core.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H Downfield region Doublet H-2, H-9
¹H Downfield region Doublet H-4, H-7
¹³C Downfield region Singlet C=O (C-5, C-6)
¹³C Aromatic region Singlet Quaternary Carbons
¹³C Aromatic region Doublet CH Carbons
¹³C Upfield-shifted aromatic region Singlet C-Br (C-3, C-8)

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed for the precise determination of the molecular weight and for gaining insights into the compound's structure through fragmentation analysis. The molecular formula for this compound is C₁₂H₄Br₂N₂O₂. nih.govchemspider.com

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The calculated monoisotopic mass is 365.86395 Da. nih.gov A key feature in the mass spectrum would be the distinctive isotopic pattern arising from the two bromine atoms. The natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) results in a characteristic M, M+2, and M+4 isotopic cluster with relative intensities of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule.

Fragmentation Analysis: Electron ionization (EI) or other fragmentation techniques would reveal characteristic fragmentation patterns. Expected fragmentation pathways could include the sequential loss of the two carbonyl (CO) groups, a common fragmentation for quinone-type structures. The cleavage of the C-Br bonds could also be observed. Analysis of the fragmentation pattern helps to piece together the molecular structure and corroborate the assignments made by other spectroscopic methods. A Fast Atom Bombardment (FAB) mass spectrum has been reported for the non-brominated analogue, 1,10-phenanthroline-5,6-dione, which can serve as a reference for predicting fragmentation. rsc.org

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₂H₄Br₂N₂O₂ nih.govchemspider.com
Molecular Weight 367.98 g/mol nih.gov
Monoisotopic Mass 365.86395 Da nih.gov
Key Isotopic Peaks [M]⁺, [M+2]⁺, [M+4]⁺ Predicted
Relative Intensities ~1:2:1 Predicted
Expected Fragments [M-CO]⁺, [M-2CO]⁺, [M-Br]⁺ Predicted

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly available, data from closely related structures, such as 5,6-Dioxo-1,10-phenanthrolin-1-ium nitrate, reveals that the phenanthroline-dione core is approximately planar. nih.gov

Molecular Structure: A crystal structure would confirm the planarity of the fused aromatic ring system. It would also provide precise bond lengths and angles, showing the effects of the electron-withdrawing dione and bromo substituents on the geometry of the phenanthroline framework.

Supramolecular Structure: In the solid state, the molecules are expected to engage in various non-covalent interactions that dictate the crystal packing. The planar aromatic core would facilitate π-π stacking interactions between adjacent molecules. Furthermore, the bromine atoms can participate in halogen bonding (Br···O or Br···N interactions), which are increasingly recognized as important structure-directing forces. The dione's oxygen atoms could also act as hydrogen bond acceptors if co-crystallized with suitable donor molecules. These intermolecular forces combine to form a complex three-dimensional supramolecular architecture.

Vibrational Spectroscopy (Raman and Resonance Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a molecular fingerprinting tool by probing the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by bands corresponding to specific functional groups. For this compound, the most prominent features would be the strong stretching vibrations of the two carbonyl (C=O) groups of the dione moiety. Based on data for 1,10-phenanthroline-5,6-dione, these bands are expected in the region of 1685-1702 cm⁻¹. rsc.org Other characteristic bands would include C=N and C=C stretching vibrations of the aromatic rings and C-H bending modes. The C-Br stretching vibrations would appear at lower frequencies in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the planar aromatic system are often strong in the Raman spectrum. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, could be used to selectively enhance the vibrations associated with the chromophoric part of the molecule, providing detailed insights into the structure of the excited state.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
C=O Stretch 1680 - 1710 IR, Raman
C=N, C=C Aromatic Stretch 1400 - 1600 IR, Raman
C-H Bending 700 - 900 IR
C-Br Stretch 500 - 650 IR, Raman

UV-Visible Absorption Spectroscopy for Electronic Transitions and Photophysical Analysis

UV-Visible absorption spectroscopy is used to study the electronic transitions within the molecule. The spectrum of 1,10-phenanthroline derivatives is characterized by intense π→π* transitions at shorter wavelengths and weaker n→π* transitions at longer wavelengths. researchgate.net

For this compound, the electronic structure is significantly modified by the presence of the dione group and the bromine atoms. The extended conjugation provided by the dione moiety and the influence of the bromine auxochromes are expected to cause a bathochromic (red) shift of the absorption bands compared to the parent 1,10-phenanthroline. The spectrum would likely show complex absorption bands in the UV and possibly the visible region, corresponding to π→π* transitions within the aromatic system and n→π* transitions associated with the nitrogen lone pairs and the oxygen lone pairs of the carbonyl groups. Computational DFT modeling on related 3,8-disubstituted-1,10-phenanthroline molecules suggests that the nature of the substituent significantly influences the HOMO-LUMO gap, which in turn governs the electronic absorption and emission properties. jcchems.com

Theoretical and Computational Chemistry Studies of 3,8 Dibromo 1,10 Phenanthroline 5,6 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) has been a pivotal tool in understanding the electronic structure and conformational landscape of 3,8-Dibromo-1,10-phenanthroline-5,6-dione and its derivatives. These calculations offer a detailed picture of the molecule's geometry, electron distribution, and orbital energies.

DFT studies on related 3,8-disubstituted-1,10-phenanthrolines have shown that the substituents are often not coplanar with the central phenanthroline core. This twisting is a result of steric hindrance, which has significant implications for the extent of electronic conjugation between the substituent and the core. The bromine atoms in this compound, due to their size, are expected to influence the planarity of the molecule, which in turn affects its electronic properties.

The electronic properties are further characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter that influences the molecule's electronic absorption, emission properties, and chemical reactivity. For phenanthroline derivatives, the introduction of electron-withdrawing groups like bromine is known to lower the LUMO energy level, thereby narrowing the HOMO-LUMO gap and shifting the absorption spectra.

Computational studies on metal complexes incorporating the parent 1,10-phenanthroline-5,6-dione (B1662461) ligand have utilized DFT to investigate their electronic lability, providing insights into spin and oxidation states. bohrium.comresearchgate.net These findings are foundational for understanding how the electronic structure of this compound would be perturbed upon coordination with a metal center.

Computed Molecular Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₄Br₂N₂O₂
Molecular Weight367.98 g/mol
Exact Mass367.86190 Da
XLogP3-AA1.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Topological Polar Surface Area59.9 Ų
Heavy Atom Count18
Formal Charge0
Complexity354

This data is computationally derived and provided by PubChem. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the photophysical properties of molecules, including their electronic absorption and emission spectra. For phenanthroline derivatives, TD-DFT has been successfully employed to rationalize their photophysical behaviors. science.gov

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations help in assigning the nature of these transitions, such as n → π* or π → π* transitions. For instance, in phenanthroline derivatives, the absorption bands in the UV region are typically assigned to π → π* transitions within the phenanthroline core, while transitions involving the dione (B5365651) moiety would also be present. science.gov

Furthermore, TD-DFT can provide insights into the nature of the emitting states in luminescent phenanthroline compounds. While specific TD-DFT studies on this compound are not widely available, the methodology has been applied to similar molecules to understand their fluorescence and phosphorescence properties. semanticscholar.org

Molecular Modeling and Dynamics Simulations for Reactivity and Interactions

Molecular modeling and dynamics simulations are instrumental in exploring the reactivity and intermolecular interactions of this compound. These methods can simulate the behavior of the molecule over time, providing insights into its conformational flexibility and how it interacts with other molecules or ions.

While specific molecular dynamics studies on this compound are limited, the principles can be applied to understand its potential interactions. For example, simulations could model the interaction of the molecule with metal ions to predict the stability and geometry of the resulting complexes. The nitrogen atoms of the phenanthroline core and the oxygen atoms of the dione group are potential coordination sites.

Furthermore, these simulations can shed light on the non-covalent interactions, such as π-stacking and halogen bonding, that can influence the self-assembly of the molecules in the solid state or in solution. The bromine atoms in the 3 and 8 positions can potentially participate in halogen bonding, a directional interaction that can play a significant role in crystal engineering and the design of supramolecular architectures.

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic signatures, which can then be validated against experimental data. This synergy between theory and experiment is essential for confirming the structure and understanding the properties of new compounds.

For this compound, DFT calculations can be used to predict its vibrational frequencies. These predicted frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational modes. For example, the characteristic C=O stretching frequency of the dione moiety can be predicted and compared with the experimental IR spectrum. researchgate.net

The validation of computationally predicted spectroscopic data against experimental results provides a high level of confidence in both the structural assignment of the molecule and the accuracy of the computational methods employed.

Biological and Biomedical Research Potential of 3,8 Dibromo 1,10 Phenanthroline 5,6 Dione Analogues

Investigation into Enzyme Inhibition Mechanisms

Analogues of 3,8-dibromo-1,10-phenanthroline-5,6-dione have been identified as potent inhibitors of various enzymes, a characteristic that underpins much of their therapeutic potential. The core 1,10-phenanthroline (B135089) structure is a well-known chelating agent, and this metal-binding capability is often central to its enzyme-inhibiting function.

One of the primary mechanisms of enzyme inhibition by these compounds is the chelation of essential metal ions within the enzyme's active site. This is particularly evident in the inhibition of metallopeptidases, where the removal of the catalytic metal ion, often zinc, renders the enzyme inactive. For instance, metal complexes of 1,10-phenanthroline-5,6-dione (B1662461) (phendione) have demonstrated significant inhibitory effects on metallopeptidases secreted by pathogenic fungi. The copper complex, [Cu(phendione)₃]²⁺, and the silver complex, [Ag(phendione)₂]⁺, have been shown to inhibit metallopeptidase activity by approximately 85% and 40%, respectively. This inhibition is crucial as these enzymes are often involved in the degradation of host tissues, facilitating microbial invasion.

Beyond metallopeptidases, research has expanded to investigate the inhibitory effects of phenanthroline derivatives on other classes of enzymes critical to disease progression. A novel 1,10-phenanthroline-based hydroxamate derivative, N¹-hydroxy-N⁸-(1,10-phenanthrolin-5-yl)octanediamide (PA), has been synthesized and evaluated as a dual inhibitor of histone deacetylases (HDACs) and ribonucleotide reductase (RR). Both HDACs and RR are overexpressed in various cancers, making them attractive targets for anticancer drug development. The PA compound exhibited potent inhibitory activity against both HDAC and RR, with IC₅₀ values of 10.80 µM and 9.34 µM, respectively. This dual-inhibition mechanism can induce apoptosis in cancer cells, highlighting a promising avenue for cancer therapy.

The following table summarizes the enzyme inhibition data for selected 1,10-phenanthroline-5,6-dione analogues.

Compound/AnalogueTarget Enzyme(s)Observed EffectIC₅₀/Inhibition %
[Cu(phendione)₃]²⁺Fungal MetallopeptidaseInhibition~85%
[Ag(phendione)₂]⁺Fungal MetallopeptidaseInhibition~40%
N¹-hydroxy-N⁸-(1,10-phenanthrolin-5-yl)octanediamide (PA)Histone Deacetylases (HDACs)Inhibition10.80 µM
N¹-hydroxy-N⁸-(1,10-phenanthrolin-5-yl)octanediamide (PA)Ribonucleotide Reductase (RR)Inhibition9.34 µM

Studies on DNA Interaction and Potential Anticancer Activity

The interaction with DNA is a hallmark of many chemotherapeutic agents, and analogues of this compound are no exception. The planar structure of the phenanthroline ring system allows for intercalation between DNA base pairs, a mode of interaction that can disrupt DNA replication and transcription, ultimately leading to cell death.

Metal complexes of phendione have demonstrated significant cytotoxic activity against a range of human cancer cell lines. In comparative studies, the IC₅₀ values for these complexes were found to be 3 to 35 times lower than that of the established anticancer drug, cisplatin, in neoplastic cell lines. Mechanistic studies suggest that while these compounds inhibit DNA synthesis, their mode of action may not be solely through intercalation.

Further research into 2,9-disubstituted 1,10-phenanthroline thiosemicarbazone-based ligands has revealed a preference for binding to and stabilizing telomeric G-quadruplex DNA over double-stranded DNA. This selectivity is highly desirable in anticancer drug design, as telomeres are crucial for maintaining the integrity of chromosomes and are a key target in cancer cells. These compounds were found to induce apoptosis in various tumor cell lines, including prostate (PC-3, DU145), cervical (HeLa), breast (MCF-7), and colon (HT29) cancer cells.

The cytotoxic effects of selected 1,10-phenanthroline-5,6-dione analogues on various cancer cell lines are presented in the table below.

Compound/AnalogueCancer Cell LineIC₅₀ Value
Cu(phendione)₃₂·4H₂OA-498 (Kidney Carcinoma)Lower than Cisplatin
[Ag(phendione)₂]ClO₄Hep-G2 (Hepatocellular Carcinoma)Lower than Cisplatin
2,9-disubstituted 1,10-phenanthroline thiosemicarbazonePC-3 (Prostate Cancer)18 µM
2,9-disubstituted 1,10-phenanthroline thiosemicarbazoneHeLa (Cervical Cancer)30-80 µM

Research on Antifungal Activity and Impact on Microbial Physiological Processes

The rise of drug-resistant fungal infections necessitates the development of new antifungal agents with novel mechanisms of action. Analogues of this compound have emerged as a promising class of compounds with potent antifungal properties.

Studies on phendione and its metal-based derivatives have demonstrated their ability to inhibit the proliferation of the pathogenic fungus Phialophora verrucosa. The copper and silver complexes of phendione were particularly effective, with minimum inhibitory concentration (MIC) values of 5.0 µM and 4.0 µM, respectively. The copper complex also exhibited fungicidal activity.

The antifungal mechanism of these compounds is multifaceted. As mentioned earlier, they inhibit metallopeptidases, which are crucial for fungal pathogenesis. Furthermore, phendione and its silver complex have been shown to reduce the ergosterol (B1671047) content in fungal cell membranes by approximately 50%. Ergosterol is the fungal equivalent of cholesterol, and its depletion disrupts membrane integrity and function, leading to cell death. Additionally, these compounds interfere with the morphological transition of fungal conidia into mycelia, a critical step in the establishment of infection.

The antifungal activity of phendione and its metal complexes against Phialophora verrucosa is summarized in the following table.

Compound/AnalogueMIC (µM)IC₅₀ (µM)Effect on Ergosterol
1,10-phenanthroline-5,6-dione (phendione)12.07.0~50% reduction
[Ag(phendione)₂]⁺4.02.4~50% reduction
[Cu(phendione)₃]²⁺5.01.8Not reported

Development of Bioconjugates and Labeling Reagents

The unique chemical properties of the 1,10-phenanthroline-5,6-dione scaffold, including its rigid, planar structure and versatile reactivity, make it an attractive platform for the development of bioconjugates and labeling reagents. The introduction of bromine atoms at the 3 and 8 positions provides handles for further chemical modification, allowing for the attachment of various functional groups.

While the development of bioconjugates from this compound is still a nascent field of research, the broader class of phenanthroline derivatives has shown significant promise as fluorescent probes for cellular imaging. Highly fluorescent phenanthroline-based molecular probes have been synthesized and shown to localize in the endoplasmic reticulum of living cells. These probes are rapidly taken up by cells and have demonstrated selectivity for esophageal cancer cells, suggesting their potential as markers for intracellular cancer diagnostics.

The dione (B5365651) functionality of the phenanthroline core can undergo bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This property is being explored for the development of lifetime-responsive bioorthogonal probes. For example, iridium(III) phenanthrolinedione complexes have been designed as probes for wash-free, time-resolved bioimaging of cellular labeling.

The potential for developing bioconjugates and labeling reagents from these compounds stems from the ability to functionalize the phenanthroline ring system. The bromine atoms on this compound can be substituted through various cross-coupling reactions to introduce reactive moieties suitable for conjugation to biomolecules such as proteins and nucleic acids. These reactive groups can include:

Amines: For conjugation to carboxyl groups on proteins.

Thiols: For reaction with maleimides on proteins.

Alkynes or Azides: For use in "click chemistry" bioconjugation reactions.

The development of such bioconjugates could enable a wide range of applications, from targeted drug delivery to advanced cellular imaging and diagnostics.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing 3,8-Dibromo-1,10-phenanthroline-5,6-dione with high purity?

  • Methodological Answer : The bromination of 1,10-phenanthroline-5,6-dione (phendione) typically involves controlled bromination agents (e.g., HBr or Br₂) under reflux conditions. For symmetric dibromo derivatives like the 3,8-isomer, stoichiometric bromine equivalents and inert atmospheres are critical to avoid over-bromination. Evidence from analogous syntheses (e.g., 3,4-dibromo derivatives) suggests temperatures above 100°C may favor regioselectivity, though exact conditions for 3,8-dibromo require optimization . Post-synthesis purification via column chromatography (C18 stationary phase) or recrystallization in methanol-water mixtures ensures high purity.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies characteristic carbonyl (C=O) stretches (~1670 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • NMR : ¹H NMR in CDCl₃ reveals aromatic proton signals split by bromine substituents (e.g., deshielded protons at δ 8.5–9.5 ppm). ¹³C NMR confirms quinoid carbonyl carbons (~180 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) or FAB-MS provides molecular ion peaks (m/z 367.98 for [M]⁺) and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer activity of metal complexes derived from this compound?

  • Methodological Answer :

  • Complex Synthesis : React the ligand with transition metal salts (e.g., Cu(II), Ag(I), Co(II)) in methanol/water under reflux. Characterize via elemental analysis, UV-Vis (metal-to-ligand charge transfer bands), and cyclic voltammetry (redox activity) .
  • Biological Assays :
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to cisplatin controls.
  • Mechanistic Studies : Assess DNA intercalation via fluorescence quenching (ethidium bromide displacement) or comet assays for strand breaks .
  • Redox Activity : Electrochemical studies (e.g., differential pulse voltammetry) correlate metal complex redox potentials with ROS generation, a key anticancer mechanism .

Q. What methodological considerations are critical for analyzing redox behavior of this compound using cyclic voltammetry?

  • Methodological Answer :

  • Electrode Preparation : Use glassy carbon electrodes modified with redox-active carbon nanotubes (CNTs) noncovalently functionalized with the ligand to enhance electrocatalytic activity .
  • Electrolyte Selection : Aqueous buffers (pH 4–8) or aprotic solvents (DMF with 0.1 M TBAPF₆) influence redox potentials. The ligand exhibits two quasi-reversible reduction peaks (quinone → semiquinone → hydroquinone) near -0.5 V and -1.2 V vs. Ag/AgCl .
  • Interference Mitigation : Oxygen removal (via N₂ purging) and controlled scan rates (50–200 mV/s) minimize side reactions.

Q. How do researchers resolve contradictions in reported electrochemical properties of metal complexes with this compound?

  • Methodological Answer : Discrepancies in redox potentials or spin states (e.g., high-spin vs. low-spin Co(II)) arise from:

  • Ligand Protonation States : pH-dependent aqua/hydroxo ligand exchange alters metal center geometry and redox behavior .
  • Counterion Effects : Perchlorate vs. triflate ions influence solubility and ion pairing, shifting formal potentials .
  • Validation : Cross-reference X-ray crystallography (e.g., Jahn-Teller distortions in Co(II) complexes) with spectroelectrochemical data (UV-Vis-NIR during electrolysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.